2-Methyl-2-butanol

Descripción

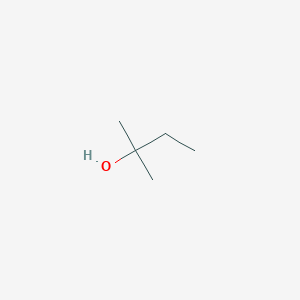

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXVEPNJUHWQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Record name | TERT-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041436 | |

| Record name | 2-Methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tert-amyl alcohol appears as a clear, colorless liquid with an odor of camphor. Slightly soluble in water., Liquid, Colorless liquid with an odor of camphor; [Hawley] | |

| Record name | TERT-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

102.4 °C at 760 mm Hg, Binary azeotrope with 27.5% (wt) water with boiling point 87.35 °C | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

67 °F (NFPA, 2010), 19 °C, 67 °C (CLOSED CUP) | |

| Record name | TERT-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water: 12.1%wt at 20 °C; 11.0%wt at 25 °C; 10.1%wt at 30 °C, Solubility parameter = 20.758 sqrt(MJ/cu m), Sol in 8 part water; miscible with alc, ether, benzene, chloroform, glycerol, oils, Very soluble in acetone, In water, 99,100 mg/L at 25 °C, 110 mg/mL at 25 °C | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.8096 at 20 °C/4 °C | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

16.8 [mmHg], Vapor pressure = 1.215 kPa (9.113 mm Hg) at 20 °C, 16.7 mm Hg at 25 °C | |

| Record name | 2-Methyl-2-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Typical impurities are other monomeric alcohols, dimeric alcohols, acetals and several miscellaneous substances ... typically free of suspended matter. | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

75-85-4 | |

| Record name | TERT-AMYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5435 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-2-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylene hydrate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylene hydrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Amyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25498 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-2-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLENE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69C393R11Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-9.1 °C, -8.4 °C | |

| Record name | 2-METHYL-2-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Methyl-2-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033772 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Methyl-2-butanol, also known as tert-amyl alcohol. The information is presented in a structured format to facilitate easy access and comparison, catering to the needs of researchers, scientists, and professionals in drug development.

General Information

2-Methyl-2-butanol is a tertiary alcohol with the chemical formula C5H12O.[1][2][3] It is a clear, colorless liquid with a characteristic camphor-like odor.[1][4] This compound is an isomer of pentanol and finds applications as a solvent and an intermediate in organic synthesis.[2][5]

Physical Properties

The physical properties of 2-Methyl-2-butanol are summarized in the table below, providing key data for experimental and process design.

| Property | Value | References |

| Molecular Formula | C5H12O | [1][2][3] |

| Molecular Weight | 88.15 g/mol | [4] |

| Appearance | Clear, colorless liquid | [1][4] |

| Odor | Camphor-like | [1][4] |

| Melting Point | -12 °C | [2][3] |

| Boiling Point | 102 °C | [2][5] |

| Density | 0.805 g/mL at 25 °C | [2][5] |

| Solubility in Water | Slightly soluble | [1][4] |

| Solubility in Organic Solvents | Miscible with alcohol, ether, benzene, chloroform, glycerol, and oils | [3][5] |

| Vapor Pressure | 12 mmHg at 20 °C | [2] |

| Refractive Index (n20/D) | 1.405 | [2][5] |

| Flash Point | 20 °C (68 °F) | [3] |

| Autoignition Temperature | 819 °F (437 °C) | [2] |

Chemical Properties and Reactivity

2-Methyl-2-butanol exhibits reactivity typical of a tertiary alcohol. Key reactions include dehydration, esterification, and resistance to mild oxidation.

Dehydration

Tertiary alcohols like 2-Methyl-2-butanol readily undergo acid-catalyzed dehydration to form alkenes. The reaction proceeds via an E1 mechanism, involving the formation of a stable tertiary carbocation intermediate. This leads to the formation of a mixture of two primary alkene products: the major product, 2-methyl-2-butene (Zaitsev's product), and the minor product, 2-methyl-1-butene (Hofmann product).

Experimental Protocol: Dehydration of 2-Methyl-2-butanol

Objective: To synthesize a mixture of 2-methyl-2-butene and 2-methyl-1-butene via the acid-catalyzed dehydration of 2-Methyl-2-butanol.

Materials:

-

2-Methyl-2-butanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask, cautiously add a measured volume of 2-Methyl-2-butanol. Cool the flask in an ice bath.

-

Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the cooled alcohol with gentle swirling.

-

Distillation: Assemble a simple or fractional distillation apparatus. Heat the mixture gently using a heating mantle to distill the alkene products. The boiling points of the product alkenes are significantly lower than that of the starting alcohol.

-

Workup:

-

Wash the collected distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification: The final product can be further purified by fractional distillation to separate the two alkene isomers if desired.

Caption: Experimental workflow for the dehydration of 2-Methyl-2-butanol.

Oxidation

Tertiary alcohols are generally resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[6] Strong oxidizing agents under harsh conditions (e.g., heating with acidic potassium permanganate) will lead to the cleavage of carbon-carbon bonds, resulting in a mixture of smaller carboxylic acids and ketones, effectively degrading the molecule rather than producing a simple oxidation product.

Caption: Oxidation behavior of 2-Methyl-2-butanol.

Esterification

2-Methyl-2-butanol can undergo Fischer esterification with carboxylic acids in the presence of a strong acid catalyst to form esters. However, the reaction is often slower and less efficient compared to that of primary or secondary alcohols due to steric hindrance around the tertiary hydroxyl group. The competing dehydration reaction can also be a significant side reaction under the acidic conditions required for esterification.

Experimental Protocol: Fischer Esterification of 2-Methyl-2-butanol

Objective: To synthesize tert-amyl acetate from 2-Methyl-2-butanol and acetic acid.

Materials:

-

2-Methyl-2-butanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Reflux apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-Methyl-2-butanol and a molar excess of glacial acetic acid.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Wash the mixture with water, followed by saturated sodium bicarbonate solution to neutralize the excess acid, and then with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification: The crude ester can be purified by distillation.

Synthesis

A common laboratory method for the synthesis of tertiary alcohols like 2-Methyl-2-butanol is the Grignard reaction. This involves the reaction of a Grignard reagent with a ketone. For 2-Methyl-2-butanol, this can be achieved by reacting ethyl magnesium bromide with acetone or methyl magnesium bromide with butan-2-one.

Caption: Synthesis of 2-Methyl-2-butanol via Grignard reaction.

Spectral Data

The following table summarizes the key spectral features of 2-Methyl-2-butanol, which are crucial for its identification and characterization.

| Spectroscopy | Key Features |

| ¹H NMR | - Triplet (~0.9 ppm, 3H): -CH₃ of the ethyl group. - Singlet (~1.2 ppm, 6H): Two equivalent -CH₃ groups. - Quartet (~1.5 ppm, 2H): -CH₂- of the ethyl group. - Singlet (variable, 1H): -OH proton (position can vary and may exchange with D₂O). |

| ¹³C NMR | - ~9 ppm: Carbon of the ethyl's methyl group. - ~27 ppm: Carbons of the two equivalent methyl groups. - ~37 ppm: Carbon of the ethyl's methylene group. - ~71 ppm: Quaternary carbon attached to the -OH group. |

| IR Spectroscopy | - Broad, strong peak (~3400 cm⁻¹): O-H stretching (hydrogen-bonded). - Strong peaks (~2970-2870 cm⁻¹): C-H stretching of alkyl groups. - Medium to strong peak (~1380 cm⁻¹): C-H bending of methyl groups. - Strong peak (~1150 cm⁻¹): C-O stretching of a tertiary alcohol.[7] |

| Mass Spectrometry | - Molecular Ion (M⁺) : m/z 88 (often weak or absent). - Base Peak: m/z 59 ([M - C₂H₅]⁺, loss of an ethyl radical). - Other significant fragments: m/z 73 ([M - CH₃]⁺, loss of a methyl radical), m/z 70 ([M - H₂O]⁺, loss of water). |

Safety and Handling

2-Methyl-2-butanol is a flammable liquid and vapor.[7] It should be handled in a well-ventilated area, away from ignition sources. It is harmful if swallowed or inhaled and can cause skin and eye irritation.[8] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.

This technical guide provides a foundational understanding of the physical and chemical properties of 2-Methyl-2-butanol. For further in-depth analysis and specific applications, consulting peer-reviewed literature and safety data sheets is highly recommended.

References

- 1. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 2. 2-Methyl-2-butanol ReagentPlus�, 99 75-85-4 [sigmaaldrich.com]

- 3. organicintermediate.com [organicintermediate.com]

- 4. 2-Methyl-2-butanol | C5H12O | CID 6405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methyl-2-butanol | 75-85-4 [chemicalbook.com]

- 6. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]

- 7. Page loading... [guidechem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to 2-Methyl-2-butanol (CAS 75-85-4)

Introduction

2-Methyl-2-butanol, also known by its common name tert-Amyl Alcohol (TAA), is a tertiary alcohol with the chemical formula C5H12O. It is a clear, colorless, and volatile liquid characterized by a distinct camphor-like odor.[1][2] As an isomer of pentanol, it finds extensive use across various industrial and research sectors, primarily serving as a versatile solvent and a key intermediate in organic synthesis.[3][4][5] Its unique physicochemical properties, including its role as a protic solvent and its branched alkyl structure, make it valuable in the production of pharmaceuticals, fragrances, pesticides, and as a stabilizing agent.[1][6][7] This guide provides a comprehensive technical overview of 2-Methyl-2-butanol, detailing its properties, synthesis, applications, metabolic pathways, toxicology, and analytical procedures for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of 2-Methyl-2-butanol are fundamental to its applications. It is a highly flammable liquid that is slightly soluble in water, with which it can form an azeotropic mixture.[1][2][4] It is, however, miscible with most common organic solvents, including ethanol, ether, acetone, and chloroform.[1][4]

Table 1.1: Physicochemical Properties of 2-Methyl-2-butanol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 75-85-4 | |

| Molecular Formula | C5H12O | [3] |

| Molecular Weight | 88.15 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1][2] |

| Odor | Camphor-like | [1][2] |

| Density | 0.805 g/mL at 25 °C | [1] |

| Boiling Point | 102 °C | [1] |

| Melting Point | -12 °C | |

| Flash Point | 70°F (21 °C) | [1] |

| Autoignition Temperature | 819 °F (437 °C) | |

| Vapor Pressure | 12 mmHg at 20 °C | |

| Vapor Density | 3.0 (vs air) | |

| Refractive Index (n20/D) | 1.405 | [1] |

| Solubility in Water | Slightly soluble |[1][2][4] |

Table 1.2: Spectroscopic Data Summary

| Spectroscopic Data | Key Features | Source(s) |

|---|---|---|

| ¹H NMR | Data available in various solvents like CDCl3. | [8][9] |

| ¹³C NMR | Data available, shows distinct peaks for the five carbon atoms. | [10][11] |

| Mass Spectrometry (EI) | Molecular ion peak (m/z 88) may be weak or absent; prominent peaks at m/z 59 and 73.[12][13] |[12][14] |

Synthesis and Manufacturing

The industrial production of 2-Methyl-2-butanol is primarily achieved through the hydration of pentenes, specifically 2-methyl-2-butene.[2][6][15] This process has largely replaced older methods such as the chlorination of pentanes (the Sharples process) and production from fusel oils.[2][6] For laboratory-scale synthesis, the Grignard reaction is a common and effective method.

One prevalent laboratory method involves the reaction of a methylating agent, such as a methyl Grignard reagent, with methyl ethyl ketone, or the reaction of an ethyl Grignard reagent with acetone.[16][17]

Caption: Laboratory synthesis of 2-Methyl-2-butanol via Grignard reaction.

Experimental Protocol 2.1: Laboratory Synthesis via Grignard Reaction from Acetone

This protocol outlines the synthesis of 2-Methyl-2-butanol using acetone and ethylmagnesium bromide. All operations should be conducted in a fume hood with appropriate personal protective equipment.

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Ensure the system is under an inert atmosphere (e.g., dry nitrogen or argon).

-

Grignard Reagent: Place anhydrous diethyl ether in the flask. Add ethylmagnesium bromide solution to the dropping funnel.

-

Reactant Addition: In a separate flask, prepare a solution of dry acetone in anhydrous diethyl ether.

-

Reaction: Slowly add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. The reaction is exothermic. If necessary, cool the flask in an ice bath to control the reaction rate.

-

Quenching: After the addition is complete and the initial reaction subsides, continue stirring for an additional 30-60 minutes. Cool the flask in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer. Wash the organic layer sequentially with saturated NH₄Cl solution, saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation. 2-Methyl-2-butanol has a boiling point of 102 °C.[1] Collect the fraction boiling at this temperature.

Applications in Research and Industry

2-Methyl-2-butanol's utility is widespread, stemming from its properties as both a solvent and a reactive chemical intermediate.[18]

-

Solvent: It is employed as a solvent for various substances, including resins, gums, paints, and coatings.[1][4][5] In the pharmaceutical industry, it serves as a pharmaceutic aid (solvent) for drug formulations.[1]

-

Chemical Intermediate: It is a crucial precursor in the synthesis of other chemicals.[3] This includes the production of plasticizers, synthetic fragrances, and color films.[3][4] In the agrochemical sector, it is a key intermediate for manufacturing fungicides like Triadimefon and Triadimenol.[7]

-

Specialty Applications: It acts as a frothing agent in ore flotation, a surfactant in petroleum recovery, and a stabilizing agent for chlorinated hydrocarbons.[1][6] It has also been investigated as a fuel additive to boost the octane number of gasoline.[3]

Pharmacology and Toxicology

While primarily an industrial chemical, 2-Methyl-2-butanol has a significant pharmacological and toxicological profile due to its historical use as a sedative and its emergence as a substance of misuse.[19][20]

Mechanism of Action: Similar to ethanol, 2-Methyl-2-butanol is a central nervous system (CNS) depressant.[19] Its sedative, hypnotic, and anticonvulsant effects are mediated through positive allosteric modulation of the GABA-A receptor.[19][20] Animal studies indicate its toxicity is greater than that of ethanol.[19]

Metabolism: A key toxicological feature of 2-Methyl-2-butanol is its metabolic pathway. Unlike ethanol, it is not primarily metabolized by alcohol dehydrogenase into aldehydes, which are responsible for hangover symptoms.[19][21] Instead, it undergoes oxidation through cytochrome P450-dependent reactions.[21] This metabolic difference contributes to its longer duration of action (12-24 hours) and the absence of a typical hangover.[20][21]

Caption: Comparative metabolic pathways of ethanol and 2-Methyl-2-butanol.

Toxicological Profile: 2-Methyl-2-butanol is classified as harmful and flammable.[22] Ingestion or inhalation can be harmful, and it is irritating to the skin and respiratory system.[22][23] Overexposure can lead to CNS depression with symptoms including headache, dizziness, fatigue, and incoordination.[22] In cases of acute intoxication, it may cause metabolic acidosis and an elevated anion gap.[20][21] It is not detected by routine hospital alcohol or urine drug screens, which can complicate diagnosis in clinical settings.[19][21]

Table 4.1: Toxicological Data

| Parameter | Value | Source(s) |

|---|---|---|

| Oral LD50 (Rabbit) | 1000 mg/kg | [22] |

| Oral LD50 (Rat) | 1 g/kg | [24] |

| Hazard Statements | H225: Highly flammable liquid and vapor. | |

| H312 + H332: Harmful in contact with skin or if inhaled. | ||

| H315: Causes skin irritation. | ||

| H318: Causes serious eye damage. |

| | H335: May cause respiratory irritation. | |

Analytical Methodologies

The identity, purity, and concentration of 2-Methyl-2-butanol are typically determined using chromatographic and spectroscopic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the definitive method for detecting and quantifying 2-Methyl-2-butanol, especially in biological matrices.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation. The ¹H NMR spectrum of 2-Methyl-2-butanol is characterized by a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons, a singlet for the two methyl groups attached to the tertiary carbon, and a singlet for the hydroxyl proton.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry typically shows a characteristic fragmentation pattern. The molecular ion (m/z 88) is often weak or absent. The base peak is frequently observed at m/z 59, corresponding to the loss of an ethyl radical. Another significant fragment appears at m/z 73, resulting from the loss of a methyl radical.[12][13]

References

- 1. 2-Methyl-2-butanol | 75-85-4 [chemicalbook.com]

- 2. 2-Methyl-2-butanol | C5H12O | CID 6405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 4. organicintermediate.com [organicintermediate.com]

- 5. 2-Methyl-2-butanol, 98% | Fisher Scientific [fishersci.ca]

- 6. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 7. nbinno.com [nbinno.com]

- 8. 2-Methyl-2-butanol(75-85-4) 1H NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Showing Compound 2-Methyl-2-butanol (FDB011925) - FooDB [foodb.ca]

- 11. Solved Please interpret for 2-methyl-2-butanol HNMR/CNMR | Chegg.com [chegg.com]

- 12. 2-Methyl-2-butanol(75-85-4) MS spectrum [chemicalbook.com]

- 13. reddit.com [reddit.com]

- 14. massbank.eu [massbank.eu]

- 15. 2-Methyl-2-butanol synthesis - chemicalbook [chemicalbook.com]

- 16. organic chemistry - Synthesizing 2-methyl-2-butanol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 17. echemi.com [echemi.com]

- 18. nbinno.com [nbinno.com]

- 19. "2-Methyl-2-Butanol (2M2B) Ingestion Related Toxicity" by Elizabeth Diaz, Darshan B. Bhatty et al. [scholarlycommons.hcahealthcare.com]

- 20. scholarlycommons.hcahealthcare.com [scholarlycommons.hcahealthcare.com]

- 21. psychiatrist.com [psychiatrist.com]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. bg.cpachem.com [bg.cpachem.com]

- 24. Human Metabolome Database: Showing metabocard for 2-Methyl-2-butanol (HMDB0033772) [hmdb.ca]

Synthesis of 2-Methyl-2-Butanol: A Technical Guide for Laboratory Applications

Introduction

2-Methyl-2-butanol, also known as tert-amyl alcohol (TAA), is a tertiary alcohol with significant applications in the pharmaceutical and chemical industries. Its properties as a solvent and a reagent make it a valuable compound in various synthetic processes. For laboratory-scale synthesis, two primary methods are prevalent: the Grignard reaction and the acid-catalyzed hydration of alkenes. This technical guide provides an in-depth overview of these two methods, complete with detailed experimental protocols, comparative data, and workflow diagrams to assist researchers, scientists, and drug development professionals in the efficient and safe synthesis of 2-methyl-2-butanol.

Method 1: Grignard Synthesis

The Grignard reaction offers a robust and reliable method for the synthesis of tertiary alcohols. In this case, 2-methyl-2-butanol is synthesized by the reaction of a Grignard reagent, ethylmagnesium bromide, with acetone. The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, forming an alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final product.

Reaction Mechanism

The Grignard synthesis of 2-methyl-2-butanol proceeds in two main steps:

-

Nucleophilic Addition: The ethylmagnesium bromide adds across the carbonyl group of acetone.

-

Hydrolysis: The resulting magnesium alkoxide is hydrolyzed in the presence of a dilute acid to produce 2-methyl-2-butanol.

Experimental Protocol

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Acetone (anhydrous)

-

Sulfuric acid (1 M)

-

Saturated aqueous solution of sodium bicarbonate

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

All glassware must be thoroughly dried in an oven and assembled while hot to prevent moisture contamination.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

A solution of ethyl bromide in anhydrous diethyl ether is prepared and placed in the dropping funnel.

-

A small amount of the ethyl bromide solution is added to the magnesium turnings to initiate the reaction, which is indicated by the formation of bubbles and a cloudy appearance.

-

Once the reaction has started, the remaining ethyl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

The flask containing the Grignard reagent is cooled in an ice bath.

-

A solution of anhydrous acetone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred for another 30 minutes at room temperature.

-

-

Work-up and Purification:

-

The reaction mixture is slowly poured over a mixture of crushed ice and 1 M sulfuric acid with constant stirring.

-

The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice with diethyl ether.

-

The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate and then with water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The diethyl ether is removed by simple distillation.

-

The remaining residue, crude 2-methyl-2-butanol, is purified by fractional distillation, collecting the fraction boiling at approximately 102°C.

-

Method 2: Acid-Catalyzed Hydration of Alkenes

The acid-catalyzed hydration of alkenes is another common method for preparing alcohols. For the synthesis of 2-methyl-2-butanol, either 2-methyl-2-butene or 2-methyl-1-butene can be used as the starting material.[1] The reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond, leading to the formation of the tertiary alcohol.[1]

Reaction Mechanism

The acid-catalyzed hydration of an alkene proceeds through the following steps:

-

Protonation of the Alkene: The alkene is protonated by a strong acid catalyst (e.g., sulfuric acid) to form a stable tertiary carbocation.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

-

Deprotonation: A final deprotonation step yields the tertiary alcohol and regenerates the acid catalyst.

Experimental Protocol

Materials:

-

2-Methyl-2-butene (or 2-methyl-1-butene)

-

Sulfuric acid (50% aqueous solution)

-

Sodium hydroxide solution (10%)

-

Saturated sodium chloride solution (brine)

-

Anhydrous calcium chloride

-

Ice

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, place the 2-methyl-2-butene.

-

The flask is cooled in an ice bath.

-

Slowly add the cold 50% sulfuric acid to the alkene with constant swirling.

-

-

Reaction:

-

The mixture is stirred vigorously for a period of time, allowing the reaction to proceed. The reaction progress can be monitored by techniques such as gas chromatography.

-

-

Work-up and Purification:

-

The reaction mixture is transferred to a separatory funnel. The lower aqueous layer is removed.

-

The organic layer is washed with a 10% sodium hydroxide solution to neutralize any remaining acid, followed by a wash with a saturated sodium chloride solution.

-

The crude 2-methyl-2-butanol is dried over anhydrous calcium chloride.

-

The product is purified by fractional distillation, collecting the fraction that boils at approximately 102°C.

-

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two synthesis methods, providing a basis for comparison.

| Parameter | Grignard Synthesis | Acid-Catalyzed Hydration |

| Starting Materials | Ethyl bromide, Magnesium, Acetone | 2-Methyl-2-butene or 2-Methyl-1-butene, Water |

| Catalyst | None (Grignard reagent is the reactant) | Strong acid (e.g., H₂SO₄) |

| Reaction Conditions | Anhydrous, initial cooling then reflux | Aqueous, controlled temperature |

| Typical Yield | 60-80% (estimated for this specific reaction) | Variable, can be high under optimal conditions |

| Purity (after distillation) | High (>98%) | High (>98%) |

| Key Considerations | Requires strict anhydrous conditions | Equilibrium-limited reaction |

Workflow and Pathway Diagrams

To visually represent the logical flow of the synthesis and the underlying chemical transformations, the following diagrams have been generated using the DOT language.

Conclusion

Both the Grignard synthesis and the acid-catalyzed hydration of alkenes are effective methods for the laboratory preparation of 2-methyl-2-butanol. The choice of method may depend on the availability of starting materials, the scale of the synthesis, and the specific equipment available in the laboratory. The Grignard reaction is a powerful tool for carbon-carbon bond formation but requires strict anhydrous conditions. The acid-catalyzed hydration is a more direct approach from the corresponding alkene but is an equilibrium-controlled process. By following the detailed protocols and considering the comparative data presented in this guide, researchers can select and execute the most suitable synthesis route for their specific needs.

References

An In-depth Technical Guide to the Reaction Mechanisms of 2-Methyl-2-Butanol

This guide provides a comprehensive overview of the core reaction mechanisms involving 2-methyl-2-butanol (tert-amyl alcohol), a tertiary alcohol. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed mechanistic pathways, experimental protocols, and quantitative data.

Acid-Catalyzed Dehydration (E1 Elimination)

The acid-catalyzed dehydration of 2-methyl-2-butanol is a classic example of an E1 (Elimination, Unimolecular) reaction.[1] When heated in the presence of a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), the alcohol eliminates a molecule of water to form a mixture of alkenes.[2][3]

Mechanism Pathway

The reaction proceeds through a three-step mechanism involving a carbocation intermediate:[2][4][5]

-

Protonation of the Hydroxyl Group: The reaction begins with the rapid and reversible protonation of the alcohol's hydroxyl group by the acid catalyst. This converts the poor leaving group (-OH) into a good leaving group, water (-OH₂⁺).[2][5][6]

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water in the slow, rate-determining step to form a stable tertiary carbocation.[5][7]

-

Deprotonation to Form Alkenes: A weak base (like water or the conjugate base of the acid, HSO₄⁻) removes a proton from a carbon atom adjacent to the positively charged carbon.[2][5] Since there are two types of adjacent protons, two different alkene products are formed:

The formation of the more substituted and therefore more stable alkene as the major product is consistent with Zaitsev's Rule .[1]

Logical Flow of E1 Dehydration```dot

Caption: SN1 substitution mechanism of 2-methyl-2-butanol.

Quantitative Data: Synthesis of 2-Chloro-2-methylbutane

| Parameter | Value |

| Reactant Volume 1 | 8.0 - 10.0 mL |

| Reactant Volume 2 | 20 - 25 mL |

| Product Boiling Point | 82-85 °C |

| Data sourced from synthesis protocols.[8][9] |

Oxidation Reaction

Tertiary alcohols, such as 2-methyl-2-butanol, are resistant to oxidation under standard conditions using common oxidizing agents like acidified potassium dichromate(VI) (K₂Cr₂O₇) or chromium trioxide (CrO₃). [10][11][12][13]

Mechanism Rationale

Oxidation of primary and secondary alcohols involves the removal of a hydrogen atom from the hydroxyl group and another hydrogen atom from the carbon atom bearing the hydroxyl group (the α-carbon). [12]This process allows for the formation of a carbon-oxygen double bond. In 2-methyl-2-butanol, the α-carbon is bonded to three other carbon atoms and has no hydrogen atoms attached. [11][12]Consequently, the formation of a carbonyl group is not possible without breaking a carbon-carbon bond, which requires much harsher conditions and typically leads to a mixture of smaller, fragmented products. [13]

Oxidation Test Pathway

Caption: Outcome of subjecting a tertiary alcohol to oxidation.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration

Objective: To synthesize 2-methyl-2-butene and 2-methyl-1-butene from 2-methyl-2-butanol.

Methodology:

-

Reaction Setup: Add approximately 15 mL of 2-methyl-2-butanol to a 50 mL round-bottom flask. Cool the flask in an ice-water bath. [2]2. Acid Addition: Slowly add, with constant swirling, 5 mL of 9 M sulfuric acid to the cooled alcohol. [2]Add two boiling chips.

-

Distillation: Set up a fractional distillation apparatus. [2]The receiving flask should be cooled in an ice bath to prevent the evaporation of the volatile alkene products. [2]4. Heating: Heat the reaction mixture using a heating mantle. Collect the distillate that boils in the range of 30-45 °C. [14]5. Workup: Transfer the distillate to a separatory funnel. Wash the organic layer with a small amount of 3 M NaOH solution to neutralize any remaining acid, followed by a water wash. [14]6. Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate or calcium chloride. [2][14]The final product can be further purified by a second simple distillation. [2]7. Analysis: Analyze the product ratio using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. [2][15]

Protocol 2: Synthesis of 2-Chloro-2-methylbutane (SN1)

Objective: To synthesize 2-chloro-2-methylbutane via an SN1 reaction.

Methodology:

-

Reactant Mixing: In a 50 mL or 125 mL separatory funnel, combine 8.0 g (or 10 mL) of 2-methyl-2-butanol and 25 mL of concentrated (12 M) hydrochloric acid. [6][9]2. Reaction: Swirl the funnel without the stopper for 2-3 minutes. Then, stopper the funnel and shake for approximately 5 minutes, venting frequently to release pressure buildup. [6]3. Layer Separation: Allow the mixture to stand until two distinct layers form. The upper organic layer contains the product. Drain and discard the lower aqueous layer. [6]4. Washing: Wash the organic layer sequentially with two 20 mL portions of 5% sodium bicarbonate solution (vent often as CO₂ gas is evolved), one 15 mL portion of saturated NaCl solution. [6]5. Drying: Transfer the organic layer to a small Erlenmeyer flask and dry it with anhydrous calcium chloride pellets until the liquid is clear. [6][9]6. Isolation: Decant the dried product into a tared flask. The product can be further purified by simple distillation, collecting the fraction boiling between 82-85 °C. [8]7. Analysis: Confirm the product identity using IR spectroscopy or GC-MS. [6]

Protocol 3: Oxidation Test

Objective: To demonstrate the resistance of a tertiary alcohol to oxidation.

Methodology:

-

Reagent Preparation: Prepare the oxidizing solution by adding ~1 cm³ of dilute sulfuric acid to ~2 cm³ of potassium dichromate(VI) solution. [16]2. Reaction: Place 10 drops of the acidified potassium dichromate(VI) solution into a test tube or well plate. [16]Add a few drops of 2-methyl-2-butanol.

-

Observation: Gently warm the test tube in a hot water bath. [10]4. Result: Observe for a color change. For primary and secondary alcohols, the orange solution will turn green as the Cr₂O₇²⁻ is reduced to Cr³⁺. [10][11]For 2-methyl-2-butanol, no color change will occur, indicating a lack of reaction.

References

- 1. studylib.net [studylib.net]

- 2. sites.nvcc.edu [sites.nvcc.edu]

- 3. The Dehydration Of 2-Methyl-2-Butanol Was Performed Using - 1571 Words | Bartleby [bartleby.com]

- 4. brainly.com [brainly.com]

- 5. m.youtube.com [m.youtube.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. homework.study.com [homework.study.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. studylib.net [studylib.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. studymind.co.uk [studymind.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. quora.com [quora.com]

- 14. chegg.com [chegg.com]

- 15. scribd.com [scribd.com]

- 16. A microscale oxidation of alcohols | Class experiment | RSC Education [edu.rsc.org]

An In-Depth Technical Guide to the Safe Handling of 2-Methyl-2-Butanol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling procedures for 2-Methyl-2-butanol (tert-amyl alcohol) in a laboratory environment. Adherence to these guidelines is crucial for ensuring the safety of all personnel and the integrity of experimental work.

Chemical and Physical Properties

2-Methyl-2-butanol is a colorless, flammable liquid with a characteristic camphor-like odor.[1][2] It is used as a solvent, in organic synthesis, and as a flotation agent.[1][3][4][5]

Table 1: Physical and Chemical Properties of 2-Methyl-2-butanol

| Property | Value | Reference |

| CAS Number | 75-85-4 | [6][7] |

| Molecular Formula | C5H12O | [1] |

| Molecular Weight | 88.15 g/mol | [8] |

| Boiling Point | 102 °C (216 °F) | [4][6][7][8] |

| Melting Point | -12 °C (10.4 °F) | [6][7][8][9] |

| Flash Point | 20 °C (68 °F) (closed cup) | [8][9][10][11][12] |

| Density | 0.805 g/mL at 25 °C | [4][6][8] |

| Vapor Pressure | 15.5 hPa at 20 °C | [6][12] |

| Vapor Density | 3.0 (vs air) | [8][12] |

| Solubility in Water | 118 g/L at 20 °C | [12] |

| Autoignition Temperature | 435 °C (815 °F) | [10][11] |

Hazard Identification and Toxicology

2-Methyl-2-butanol is a hazardous substance that poses several risks to laboratory personnel.[3] It is highly flammable and can cause serious health effects upon exposure.[3][6]

Table 2: Hazard Identification

| Hazard | Description | Reference |

| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. | [3][6][7][10][13] |

| Health Hazards | Harmful if swallowed or inhaled.[14] Causes skin irritation and serious eye damage.[6][7][14] May cause respiratory irritation, drowsiness, or dizziness.[6][7][10][14] Aspiration into the lungs may cause chemical pneumonitis.[3] | |

| NFPA 704 Rating | Health: 1, Flammability: 3, Instability: 0 | [11][12] |

Table 3: Toxicological Data

| Route of Exposure | Data | Reference |

| Oral LD50 (Rat) | 1000 mg/kg | [14] |

There is currently insufficient evidence to classify 2-methyl-2-butanol as a carcinogen.[2]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risks associated with 2-Methyl-2-butanol.

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be conducted to determine the appropriate PPE.[14] The following are minimum requirements:

-

Eye Protection: Chemical safety goggles or a face shield.[6][11][14] Contact lenses should not be worn.[3]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or butyl rubber.[14] Always check the manufacturer's glove compatibility chart.[14]

-

Skin and Body Protection: A fully buttoned lab coat and appropriate protective clothing to prevent skin exposure.[11][14]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[14][15] If exposure limits are exceeded, a NIOSH/MSHA approved respirator is necessary.[7][11][14]

Engineering Controls

-

Ventilation: Use only in a well-ventilated area or in a properly functioning chemical fume hood to prevent the accumulation of flammable vapors.[15][16][17]

-

Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other sources of ignition.[3][15] Use spark-proof tools and explosion-proof electrical equipment.[3][18]

-

Static Discharge: Take precautionary measures against static discharge.[6] Ground and bond containers when transferring large volumes.[15][18]

Storage

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and alkali metals.[3][4][14]

-

Keep containers tightly closed in an approved flame-proof area.[3][6][14]

-

Protect containers from physical damage and check regularly for leaks.[3]

References

- 1. scribd.com [scribd.com]

- 2. Froth Flotation Process - 911Metallurgist [911metallurgist.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. scribd.com [scribd.com]

- 5. TERT-AMYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 7. 2-Methyl-2-butanol synthesis - chemicalbook [chemicalbook.com]

- 8. oresomeresources.com [oresomeresources.com]

- 9. Synthesis Of T-Amyl Chloride Lab Report - 237 Words | Bartleby [bartleby.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. nbinno.com [nbinno.com]

- 15. benchchem.com [benchchem.com]

- 16. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 17. uakron.edu [uakron.edu]

- 18. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Spectral properties of 2-Methyl-2-butanol (NMR, IR)

An In-depth Technical Guide to the Spectral Properties of 2-Methyl-2-butanol

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of 2-Methyl-2-butanol. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This document details experimental protocols, presents spectral data in a structured format, and illustrates key concepts through logical diagrams.

Molecular Structure and Spectroscopic Overview

2-Methyl-2-butanol (tert-amyl alcohol) is a tertiary alcohol with the chemical formula C₅H₁₂O. Its structure consists of a central quaternary carbon atom bonded to a hydroxyl group, two methyl groups, and an ethyl group. This distinct arrangement of atoms gives rise to a unique spectral fingerprint in both NMR and IR spectroscopy, allowing for unambiguous identification and structural elucidation.

The following diagram illustrates the molecular structure of 2-Methyl-2-butanol with IUPAC numbering for correlation with the NMR data presented in the subsequent sections.

Caption: Molecular structure of 2-Methyl-2-butanol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 2-Methyl-2-butanol, both ¹H and ¹³C NMR provide distinct signals that correspond to the different chemical environments of the nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Methyl-2-butanol shows four distinct signals, corresponding to the four unique proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.45 | Quartet | 2H | -CH₂- (Methylene protons on C4) |

| ~1.20 | Singlet | 6H | 2 x -CH₃ (Equivalent methyl protons on C1 and C3) |

| ~0.90 | Triplet | 3H | -CH₃ (Methyl protons on C5) |

| Variable (~1.7) | Singlet (broad) | 1H | -OH (Hydroxyl proton) |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and depends on factors such as solvent, concentration, and temperature. Its peak is often broad and may not show coupling.

¹³C NMR Spectral Data

The ¹³C NMR spectrum displays four signals, corresponding to the four distinct carbon environments.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~70-75 | C2 (Quaternary carbon bonded to -OH) |

| ~35-40 | C4 (Methylene carbon, -CH₂-) |

| ~25-30 | C1 & C3 (Equivalent methyl carbons) |

| ~8-10 | C5 (Terminal methyl carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Methyl-2-butanol is characterized by the presence of a hydroxyl group and alkyl C-H bonds.

| Wavenumber (cm⁻¹) | Bond Vibration | Description of Peak |

| 3600–3200 | O–H stretch (alcohol) | Strong, broad peak resulting from hydrogen bonding.[1][2] |

| 3000–2850 | C–H stretch (alkane) | Strong, sharp peaks.[1] |

| ~1465 | C–H bend | Medium intensity.[2] |

| 1200–1125 | C–O stretch (tertiary alcohol) | Strong peak, characteristic for a tertiary alcohol.[3] |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions unique to the molecule.[1]

Experimental Protocols

The following sections provide detailed methodologies for acquiring NMR and IR spectra of 2-Methyl-2-butanol.

NMR Spectroscopy Protocol

This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.[4]

Detailed Parameters:

-

Sample Preparation: A sample of 2-Methyl-2-butanol (a liquid) can be prepared by adding 1-2 drops directly into a 5 mm NMR tube, followed by the addition of approximately 0.6 mL of a deuterated solvent such as Chloroform-d (CDCl₃). Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift scale to 0.00 ppm.[4]

-

Instrumentation: Data can be acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: A typical experiment involves a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds to ensure full signal relaxation.[4] Typically, 8 to 16 scans are averaged to improve the signal-to-noise ratio.[4]

-

¹³C NMR Acquisition: A standard proton-decoupled pulse sequence is used. Due to the lower natural abundance of ¹³C and its longer relaxation times, more scans are generally required. A relaxation delay of up to 30 seconds may be necessary for quantitative results.[5][6]

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS or the residual solvent peak.[4]

IR Spectroscopy Protocol

This protocol is for acquiring an IR spectrum of a neat (undiluted) liquid sample.

-

Instrument Preparation: Ensure the crystal stage of the FT-IR spectrometer (often an ATR - Attenuated Total Reflectance accessory) is clean. Record a background spectrum of the empty stage, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place 1-2 drops of neat 2-Methyl-2-butanol directly onto the center of the ATR crystal.[7]

-

Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue to prevent cross-contamination.

References

- 1. C4H10O (CH3)3COH infrared spectrum of 2-methylpropan-2-ol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. Solved the IR spectrum of 2- methyl-2-butanol are shown. | Chegg.com [chegg.com]

- 3. homework.study.com [homework.study.com]

- 4. benchchem.com [benchchem.com]

- 5. magritek.com [magritek.com]

- 6. azom.com [azom.com]

- 7. webassign.net [webassign.net]

Solubility of 2-Methyl-2-butanol in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methyl-2-butanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methyl-2-butanol (also known as tert-amyl alcohol, TAA, or 2M2B), a widely used solvent and chemical intermediate. Due to its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar hydrocarbon structure, 2-methyl-2-butanol exhibits versatile solubility behavior, making it a subject of interest in various chemical and pharmaceutical applications.[1][2]

Core Concepts in Solubility

2-Methyl-2-butanol is a tertiary alcohol with the chemical formula C5H12O.[1] Its molecular structure features a hydroxyl (-OH) group attached to a tertiary carbon, which is a key determinant of its chemical reactivity and physical properties.[3] The hydroxyl group is capable of forming hydrogen bonds, which governs its solubility in polar solvents, while the branched alkyl chain contributes to its solubility in nonpolar organic solvents.[1]

Generally, the solubility of alcohols in various solvents is influenced by:

-

Polarity: The principle of "like dissolves like" is paramount. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

-

Hydrogen Bonding: The ability of the alcohol's hydroxyl group to act as a hydrogen bond donor and acceptor is crucial for its miscibility with other protic solvents like water and other alcohols.[4]

-

Molecular Size: As the size of the nonpolar hydrocarbon portion of an alcohol increases relative to the polar hydroxyl group, its solubility in polar solvents like water decreases.[4]

-

Temperature: For most liquid-liquid systems, solubility tends to increase with temperature.[1]

Quantitative and Qualitative Solubility Data

2-Methyl-2-butanol is widely reported to be miscible with a broad range of common organic solvents. "Miscible" implies that the two substances form a homogeneous solution in all proportions. Consequently, extensive quantitative data defining solubility limits in these solvents is not commonly published. Its solubility is more frequently described qualitatively.

For reference, its solubility in water, a polar protic solvent, has been quantitatively determined.

Table 1: Quantitative Solubility of 2-Methyl-2-butanol in Water

| Temperature | Solubility (g/L) | Source Citation |

| 20 °C | 120 | [5][6][7] |

| 25 °C | 99.1 | [8] |

| 25 °C | 110 (reported as mg/mL) | [8] |

The following table summarizes the qualitative solubility (miscibility) of 2-methyl-2-butanol in various classes of organic solvents.

Table 2: Qualitative Solubility of 2-Methyl-2-butanol in Organic Solvents

| Solvent Class | Representative Solvents | Solubility Profile | Source Citation(s) |

| Alcohols | Ethanol, Methanol | Miscible | [5][9][10][11] |

| Ethers | Diethyl Ether | Miscible | [1][5][9][10][11] |

| Ketones | Acetone | Miscible / Very Soluble | [1][5][8][9][10][11] |

| Aromatic Hydrocarbons | Benzene | Miscible | [5][9][10][11] |

| Chlorinated Solvents | Chloroform | Miscible | [5][9][10][11] |

| Esters | Ethyl Acetate | Soluble | [10] |

| Glycerols / Oils | Glycerol, Various Oils | Miscible | [5][9][10][11] |

Experimental Protocol for Solubility Determination

For systems where a compound is not fully miscible, or to verify miscibility, a quantitative determination of solubility is required. The gravimetric method is a fundamental and widely used technique for this purpose.[12][13][14]

Isothermal Gravimetric Method for Liquid-Liquid Systems

This protocol describes a method to determine the concentration of a solute (e.g., 2-methyl-2-butanol) in a solvent at equilibrium at a constant temperature.

I. Materials and Equipment:

-

Analyte (2-Methyl-2-butanol, high purity)

-

Solvent of interest

-

Thermostatic water bath or incubator capable of maintaining temperature to ±0.1 °C

-

Jacketed equilibrium vessel or sealed, screw-cap vials

-

Magnetic stirrer and stir bars

-

Analytical balance (readable to ±0.0001 g)

-

Glass syringes and filters (e.g., 0.45 µm PTFE)

-

Pre-weighed, sealable sample containers (e.g., vials with septa)

-

Drying oven

II. Procedure:

-

Preparation: Ensure all glassware is clean and dry.

-

System Setup: Add an excess amount of the solute (2-methyl-2-butanol) to a known mass of the solvent in the equilibrium vessel. The presence of a distinct second phase (undissolved solute) is necessary to ensure saturation.

-

Equilibration:

-

Place the vessel in the thermostatic bath set to the desired temperature.

-

Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary and should be determined empirically by taking measurements at different time points until the concentration remains constant.[12]

-

-

Phase Separation: Stop the agitation and allow the mixture to stand undisturbed at the constant temperature for a sufficient period (e.g., 12-24 hours) to allow for complete separation of the two liquid phases.

-

Sampling:

-

Carefully extract a sample from the center of the solvent-rich phase (the saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately pass the sample through a syringe filter into a pre-weighed, sealable container. This step is crucial to remove any microdroplets of the undissolved solute phase.

-

Seal the container immediately to prevent evaporation and weigh it to determine the exact mass of the saturated solution withdrawn.

-

-

Analysis:

-

Remove the solvent by evaporation. This can be done by placing the unsealed container in a drying oven at a temperature sufficient to evaporate the solvent and any remaining solute, but below the boiling point of the solute if it is non-volatile. For volatile solutes, analytical techniques like gas chromatography would be required.

-

Once a constant weight is achieved, cool the container in a desiccator and weigh it again. The final mass corresponds to the mass of the dissolved solute.

-

-

Calculation:

-

Mass of saturated solution = (Mass of container + solution) - (Mass of empty container)

-

Mass of solute = (Mass of container + solute after evaporation) - (Mass of empty container)

-

Mass of solvent = Mass of saturated solution - Mass of solute

-

Solubility can then be expressed in various units, such as g of solute / 100 g of solvent, or converted to mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal gravimetric method for determining solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 3. tert-Amyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 4. scribd.com [scribd.com]

- 5. 2-Methyl-2-butanol CAS#: 75-85-4 [m.chemicalbook.com]

- 6. 2-Methyl-2-butanol | 75-85-4 [chemicalbook.com]

- 7. tert-Amyl alcohol - Wikipedia [en.wikipedia.org]

- 8. 2-Methyl-2-butanol | C5H12O | CID 6405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. organicintermediate.com [organicintermediate.com]

- 11. T-amyl alcohol [chembk.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

- 14. pharmacyjournal.info [pharmacyjournal.info]

Industrial Synthesis of tert-Amyl Alcohol: A Technical Guide